molecular formula C8H14O2 B2761304 4-(2-Methylpropyl)oxolan-3-one CAS No. 1499323-43-1

4-(2-Methylpropyl)oxolan-3-one

Cat. No.: B2761304
CAS No.: 1499323-43-1
M. Wt: 142.198
InChI Key: NASALXLNFXKXLP-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)oxolan-3-one is a cyclic ketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 4-position with a 2-methylpropyl (isobutyl) group. Based on structural analysis and available data, its molecular formula is inferred as C₈H₁₄O₂, with a molecular weight of 142.20 g/mol . This compound is cataloged under identifiers such as EN300-384179 and EN300-384168, though its precise biological or industrial applications remain unspecified in the provided evidence.

Properties

IUPAC Name

4-(2-methylpropyl)oxolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)3-7-4-10-5-8(7)9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASALXLNFXKXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-(2-methylpropyl)butanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the oxolan ring .

Industrial Production Methods

In industrial settings, the production of 4-(2-Methylpropyl)oxolan-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylpropyl)oxolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • 4-(2-Methylpropyl)oxolan-3-one shares the 2-methylpropyl substituent with 3,6-bis(2-methylpropyl)-2,5-piperazinedione , but the latter’s piperazinedione core (a six-membered diketone ring) confers distinct electronic properties and biological activity .
  • The carbazolone derivative (C3 in ) diverges significantly in core structure, featuring a fused tricyclic system, which may enhance aromaticity and alter solubility .

Biological Activity: The 3,6-bis(2-methylpropyl)-2,5-piperazinedione exhibits antifungal activity against Aspergillus flavus, attributed to its diketone functionality and hydrophobic substituents disrupting fungal membranes .

This contrasts with hexahydro-pyrrolopyrazinedione, where the lack of bulky substituents may favor ring-opening reactions .

Research Findings and Discussion

  • Antifungal Potential: The activity of 3,6-bis(2-methylpropyl)-2,5-piperazinedione suggests that alkyl-substituted cyclic ketones/diones warrant further exploration for antimicrobial applications. However, the absence of analogous studies on 4-(2-Methylpropyl)oxolan-3-one limits direct comparisons .
  • Synthetic Accessibility: The oxolanone framework is synthetically versatile, but the 2-methylpropyl group’s bulkiness may complicate derivatization strategies compared to smaller substituents (e.g., methyl or ethyl).

Biological Activity

4-(2-Methylpropyl)oxolan-3-one, a cyclic compound with the molecular formula C7H12O2C_7H_{12}O_2, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

The synthesis of 4-(2-Methylpropyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method is the acid-catalyzed cyclization of 4-(2-methylpropyl)butanoic acid using strong acids like sulfuric acid. The compound serves as a building block in organic synthesis and is also utilized in various chemical reactions, such as oxidation and reduction processes.

The biological activity of 4-(2-Methylpropyl)oxolan-3-one is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to alterations in cellular processes and biochemical pathways, resulting in various biological effects such as:

  • Antitumor Activity : The compound has been studied for its potential to inhibit tumor cell growth.
  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.
  • Antioxidative Effects : Preliminary studies suggest it may possess antioxidative properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(2-Methylpropyl)oxolan-3-one:

Biological ActivityMethod UsedResultReference
Antitumor ActivityMTT AssayInhibited growth in various tumor cell lines
Antimicrobial ActivityMIC TestingEffective against Staphylococcus epidermidis (MIC = 1000 μg/mL)
Antioxidative EffectsDPPH AssayDemonstrated significant free radical scavenging activity

Case Studies

Several studies have investigated the biological effects of 4-(2-Methylpropyl)oxolan-3-one:

  • Antitumor Study : A study conducted on various cancer cell lines demonstrated that 4-(2-Methylpropyl)oxolan-3-one inhibited cell proliferation significantly, suggesting its potential as an anticancer agent. The MTT assay revealed a dose-dependent response against both breast and lung cancer cells .
  • Antimicrobial Testing : In tests against bacterial strains, particularly Staphylococcus epidermidis, the compound exhibited notable antimicrobial activity with an MIC value indicating effective inhibition at relatively low concentrations. This suggests potential applications in pharmaceutical formulations aimed at treating infections .
  • Oxidative Stress Research : Research exploring the antioxidative properties showed that 4-(2-Methylpropyl)oxolan-3-one effectively scavenged free radicals, indicating its potential use as a natural antioxidant in food preservation or health supplements.

Comparison with Similar Compounds

To understand the unique properties of 4-(2-Methylpropyl)oxolan-3-one, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Oxolan-3-oneCyclic EtherModerate antimicrobial
TetrahydrofuranCyclic EtherLow biological activity
4-Hydroxybutyric AcidLinear CompoundHigh neuroprotective effects

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